molecular formula C17H23N9 B13370456 5-amino-1-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile

5-amino-1-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile

Cat. No.: B13370456
M. Wt: 353.4 g/mol
InChI Key: LGRMSRPYDGIYPA-UHFFFAOYSA-N
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Description

5-amino-1-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile is a complex organic compound that features a pyrazole ring substituted with an amino group and a triazinyl group, which is further substituted with piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe piperidinyl groups can be introduced via amination reactions using piperidine as a reagent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce various substituted derivatives .

Scientific Research Applications

5-amino-1-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-phenylpyrazole-4-carbonitrile
  • 4-amino-2-(1-piperidinyl)pyrimidine-5-carbonitrile
  • 4-amino-1-benzylpiperidine

Uniqueness

What sets 5-amino-1-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H23N9

Molecular Weight

353.4 g/mol

IUPAC Name

5-amino-1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C17H23N9/c18-11-13-12-20-26(14(13)19)17-22-15(24-7-3-1-4-8-24)21-16(23-17)25-9-5-2-6-10-25/h12H,1-10,19H2

InChI Key

LGRMSRPYDGIYPA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N3C(=C(C=N3)C#N)N)N4CCCCC4

Origin of Product

United States

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